N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,5-dimethylbenzamide
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Overview
Description
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,5-dimethylbenzamide is an organic compound that has garnered interest in various fields of scientific research. This compound features a cyclopentyl group attached to a benzamide moiety, with additional functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,5-dimethylbenzamide typically involves the reaction of 3,5-dimethylbenzoic acid with cyclopentylmethylamine in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation. The intermediate product is then reacted with 2-bromoethanol to introduce the hydroxyethoxy group, completing the synthesis .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,5-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with a palladium catalyst.
Substitution: Electrophilic reagents like bromine or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion to amines.
Substitution: Introduction of halogen or nitro groups on the benzene ring.
Scientific Research Applications
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,5-dimethylbenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The hydroxyethoxy group enhances its solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,5-dimethylisoxazole-4-sulfonamide: Known for its potential as a non-opioid analgesic.
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-phenoxyacetamide: Explored for its therapeutic applications.
Uniqueness
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,5-dimethylbenzamide stands out due to its specific functional groups that confer unique chemical reactivity and biological activity. Its combination of a cyclopentyl group with a benzamide moiety and hydroxyethoxy functionality makes it a versatile compound in various research domains.
Properties
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-3,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-13-9-14(2)11-15(10-13)16(20)18-12-17(21-8-7-19)5-3-4-6-17/h9-11,19H,3-8,12H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTMFGCVVVERHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC2(CCCC2)OCCO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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